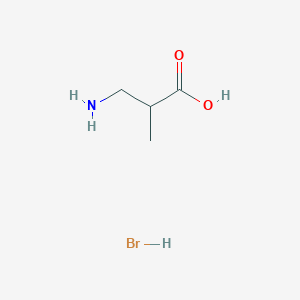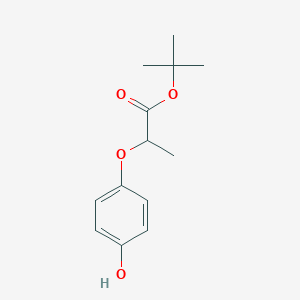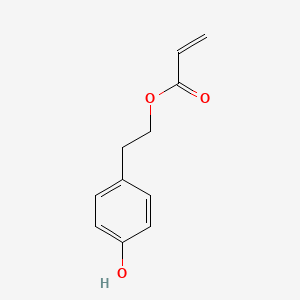![molecular formula C10H9N3O4 B15222299 4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific diseases.
Industry: Its chemical properties are useful in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. Examples include:
- 4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-7-carboxylic acid
Uniqueness
The uniqueness of 4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. The position of the carboxylic acid and methoxycarbonyl groups can significantly impact the compound’s interaction with biological targets and its suitability for various chemical transformations.
Propiedades
Fórmula molecular |
C10H9N3O4 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
4-methoxycarbonyl-3-methyl-2H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4/c1-4-7-5(10(16)17-2)3-6(9(14)15)11-8(7)13-12-4/h3H,1-2H3,(H,14,15)(H,11,12,13) |
Clave InChI |
CGWHDMRKFSDKIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=NC2=NN1)C(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


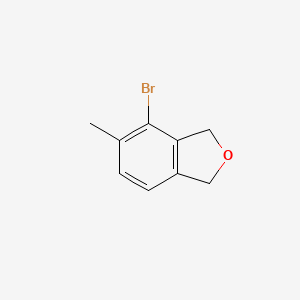
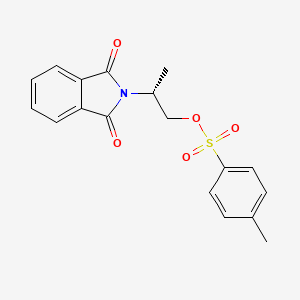
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol](/img/structure/B15222235.png)
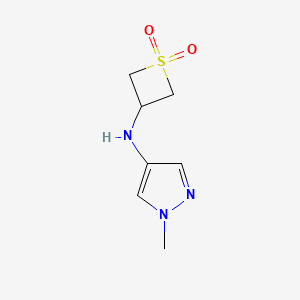
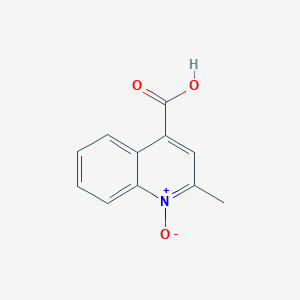
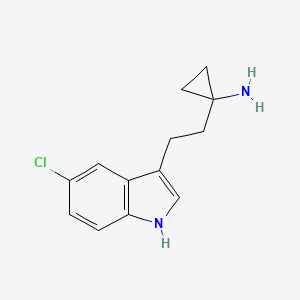
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
